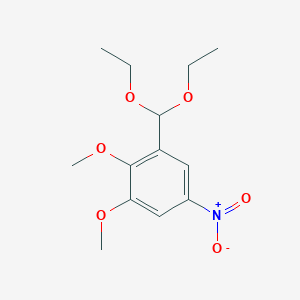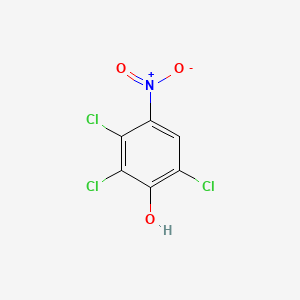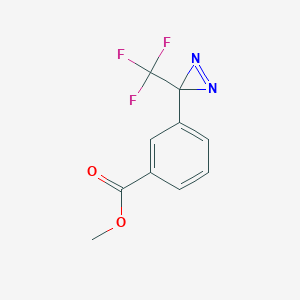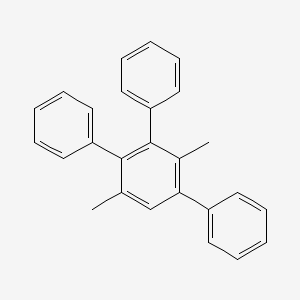
1-(Diethoxymethyl)-2,3-dimethoxy-5-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Diethoxymethyl)-2,3-dimethoxy-5-nitrobenzene is an organic compound with a complex structure that includes diethoxymethyl, dimethoxy, and nitro functional groups attached to a benzene ring
Méthodes De Préparation
The synthesis of 1-(Diethoxymethyl)-2,3-dimethoxy-5-nitrobenzene typically involves multiple steps, starting with the functionalization of the benzene ring. One common method involves the nitration of a dimethoxybenzene derivative, followed by the introduction of the diethoxymethyl group. The reaction conditions often require the use of strong acids or bases, and careful control of temperature and reaction time to ensure the desired product is obtained with high purity.
Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. These methods can also include purification steps such as recrystallization or chromatography to isolate the final product.
Analyse Des Réactions Chimiques
1-(Diethoxymethyl)-2,3-dimethoxy-5-nitrobenzene can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form different products depending on the reagents and conditions used.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-(Diethoxymethyl)-2,3-dimethoxy-5-nitrobenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe to study biochemical pathways.
Industry: It can be used in the production of specialty chemicals or as a component in materials science research.
Mécanisme D'action
The mechanism of action of 1-(Diethoxymethyl)-2,3-dimethoxy-5-nitrobenzene involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the methoxy and diethoxymethyl groups can influence the compound’s binding affinity and specificity. These interactions can modulate biochemical pathways and lead to various biological effects.
Comparaison Avec Des Composés Similaires
1-(Diethoxymethyl)-2,3-dimethoxy-5-nitrobenzene can be compared with similar compounds such as:
1-(Methoxymethyl)-2,3-dimethoxy-5-nitrobenzene: Similar structure but with a methoxymethyl group instead of diethoxymethyl.
2,3-Dimethoxy-5-nitrobenzaldehyde: Lacks the diethoxymethyl group but has an aldehyde group.
1-(Diethoxymethyl)-4,5-dimethoxy-2-nitrobenzene: Similar structure but with different positions of the functional groups.
The uniqueness of this compound lies in its specific combination of functional groups, which can result in distinct chemical reactivity and biological activity compared to its analogs.
Propriétés
Numéro CAS |
7467-96-1 |
|---|---|
Formule moléculaire |
C13H19NO6 |
Poids moléculaire |
285.29 g/mol |
Nom IUPAC |
1-(diethoxymethyl)-2,3-dimethoxy-5-nitrobenzene |
InChI |
InChI=1S/C13H19NO6/c1-5-19-13(20-6-2)10-7-9(14(15)16)8-11(17-3)12(10)18-4/h7-8,13H,5-6H2,1-4H3 |
Clé InChI |
AOJGWUROZIJFJA-UHFFFAOYSA-N |
SMILES canonique |
CCOC(C1=C(C(=CC(=C1)[N+](=O)[O-])OC)OC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B14010938.png)

![2-[4-[[3-methyl-5-oxo-1-(pyridine-4-carbonyl)-4H-pyrazol-4-yl]diazenyl]phenyl]sulfonylguanidine](/img/structure/B14010948.png)
![3-Phenyl-2-[2-(phenylmethoxycarbonylamino)pentanoylamino]propanoic acid](/img/structure/B14010957.png)




![N-benzyl-3-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]-N-methylpropanamide;ethanesulfonic acid](/img/structure/B14010982.png)
![1-Benzyl-3-[2-(diethoxymethyl)-1,2,4-triazol-3-yl]thiourea](/img/structure/B14011001.png)



